2-difluoromethanesulfonyl-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
CAS No.: 1797646-15-1
Cat. No.: VC6343298
Molecular Formula: C20H20F2N2O5S
Molecular Weight: 438.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797646-15-1 |
|---|---|
| Molecular Formula | C20H20F2N2O5S |
| Molecular Weight | 438.45 |
| IUPAC Name | 2-(difluoromethylsulfonyl)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
| Standard InChI | InChI=1S/C20H20F2N2O5S/c1-29-12-18(25)24-10-4-5-13-8-9-14(11-16(13)24)23-19(26)15-6-2-3-7-17(15)30(27,28)20(21)22/h2-3,6-9,11,20H,4-5,10,12H2,1H3,(H,23,26) |
| Standard InChI Key | CZOORIVEDYDQND-UHFFFAOYSA-N |
| SMILES | COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Introduction
2-Difluoromethanesulfonyl-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound that incorporates multiple functional groups, making it of interest in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a difluoromethanesulfonyl group and a tetrahydroquinoline moiety, which are significant in drug development due to their biological activity and potential therapeutic applications.
Synthesis and Chemical Reactions
The synthesis of 2-difluoromethanesulfonyl-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves several key steps, although detailed methodologies may be documented in patent literature and scientific articles focused on organic synthesis and pharmaceutical applications. Reactions involving this compound should be conducted with care due to the presence of reactive functional groups, requiring optimization of reaction conditions such as temperature, solvent choice, and reaction time.
Mechanism of Action and Biological Activity
The mechanism of action for this compound is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors relevant to its therapeutic applications. Its potential biological activities could be explored through studies similar to those conducted on other sulfonamides and benzamides, which often exhibit anti-inflammatory and analgesic effects.
Analytical Techniques for Characterization
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) can be employed to characterize this compound and confirm its purity during synthesis.
Applications in Medicinal Chemistry
The primary applications of 2-difluoromethanesulfonyl-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide lie within medicinal chemistry, particularly in the development of drugs with potential therapeutic benefits. The presence of the difluoromethanesulfonyl and tetrahydroquinoline moieties suggests potential uses in neuropharmacology and other therapeutic areas.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume